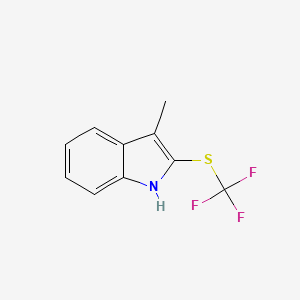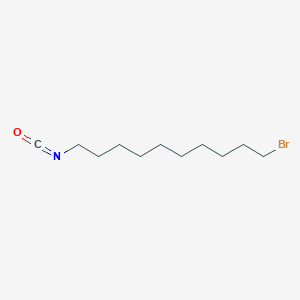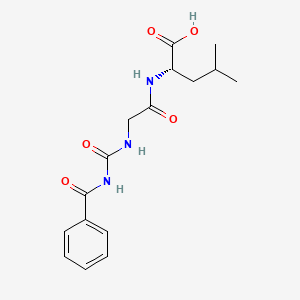![molecular formula C23H32N4O B12533671 Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl- CAS No. 656836-08-7](/img/structure/B12533671.png)
Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl- is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of amines with isocyanates or carbamoyl chlorides. For Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl-, a common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity.
Industrial Production Methods
Industrial production of urea derivatives often relies on the reaction of corresponding amines with phosgene to generate the desired isocyanate or carbamoyl chloride . This method, while effective, poses environmental and safety concerns due to the use of phosgene.
Análisis De Reacciones Químicas
Types of Reactions
Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium isocyanate for nucleophilic addition, and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea derivatives .
Aplicaciones Científicas De Investigación
Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form strong interactions with biological molecules, such as enzymes and receptors . These interactions can modulate various biochemical pathways, leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl thiazolyl urea derivatives: These compounds are known for their antibacterial activity against Gram-positive bacteria.
N-substituted ureas: These derivatives have diverse applications in pharmaceuticals and agrochemicals.
Uniqueness
Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl- is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
656836-08-7 |
|---|---|
Fórmula molecular |
C23H32N4O |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
1-[N,N-dibutyl-N'-(4-methylphenyl)carbamimidoyl]-3-phenylurea |
InChI |
InChI=1S/C23H32N4O/c1-4-6-17-27(18-7-5-2)22(24-21-15-13-19(3)14-16-21)26-23(28)25-20-11-9-8-10-12-20/h8-16H,4-7,17-18H2,1-3H3,(H2,24,25,26,28) |
Clave InChI |
RYWAWAOBCVYWIQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=NC1=CC=C(C=C1)C)NC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1,2-Bis(diphenylphosphanyl)ethenyl]sulfanyl}aniline](/img/structure/B12533597.png)

![[3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol](/img/structure/B12533612.png)
![3-(1,2-Benzoxazol-3-yl)-9-fluoro-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B12533618.png)
![Piperazine, 1-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-(3-phenylpropyl)-](/img/structure/B12533628.png)

![2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12533641.png)
![(2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B12533644.png)



![1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde](/img/structure/B12533667.png)
![4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol](/img/structure/B12533677.png)
